molecular formula C28H21ClI2N2O4S2 B388725 ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388725
M. Wt: 802.9g/mol
InChI Key: ZUHPZGCVBBGSOC-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-{4-[(2-chlorobenzyl)oxy]-3,5-diiodobenzylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as chlorobenzyl, diiodobenzylidene, thiophenyl, and thiazolopyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolopyrimidine core with a diiodobenzaldehyde derivative.

    Etherification: The chlorobenzyl group is introduced via an etherification reaction using a suitable chlorobenzyl halide and a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{4-[(2-chlorobenzyl)oxy]-3,5-diiodobenzylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to a benzyl group using hydrogenation.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics or as a component in advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-{4-[(2-bromobenzyl)oxy]-3,5-diiodobenzylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-2-{4-[(2-fluorobenzyl)oxy]-3,5-diiodobenzylidene}-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of ETHYL 2-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3,5-DIIODOPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for certain applications where similar compounds may not perform as effectively.

Properties

Molecular Formula

C28H21ClI2N2O4S2

Molecular Weight

802.9g/mol

IUPAC Name

ethyl (2E)-2-[[4-[(2-chlorophenyl)methoxy]-3,5-diiodophenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H21ClI2N2O4S2/c1-3-36-27(35)23-15(2)32-28-33(24(23)21-9-6-10-38-21)26(34)22(39-28)13-16-11-19(30)25(20(31)12-16)37-14-17-7-4-5-8-18(17)29/h4-13,24H,3,14H2,1-2H3/b22-13+

InChI Key

ZUHPZGCVBBGSOC-LPYMAVHISA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC=C5Cl)I)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=CC(=C(C(=C4)I)OCC5=CC=CC=C5Cl)I)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC=C5Cl)I)S2)C

Origin of Product

United States

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